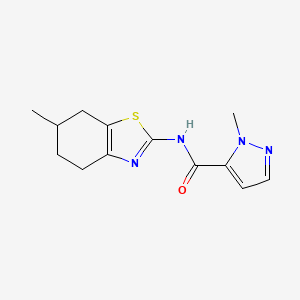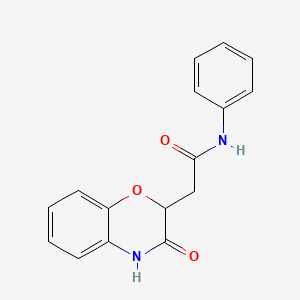![molecular formula C17H18FN3O2S B6502329 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide CAS No. 1421477-52-2](/img/structure/B6502329.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide, often referred to as “FOPT”, is an organic compound that has been studied for its many potential applications in scientific research. FOPT has been found to be a useful reagent and catalyst in various organic synthesis methods, as well as a promising compound for use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
FOPT has been studied for its potential applications in the field of scientific research. It has been found to be a useful reagent and catalyst in various organic synthesis methods, such as the synthesis of heterocyclic compounds, the synthesis of heterocyclic amines, and the synthesis of fluorinated compounds. Additionally, FOPT has been found to be a promising compound for use in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of FOPT is not yet fully understood. However, it is believed that the compound acts as a reagent and catalyst in various organic synthesis methods by providing a source of electrons and protons, which can then be used to facilitate the formation of various chemical bonds. Additionally, it is believed that FOPT may act as a proton donor or acceptor in biochemical and physiological studies, allowing it to interact with various cellular components and potentially altering their activity.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of FOPT are not yet fully understood. However, it has been found to be a promising compound for use in biochemical and physiological studies, as it has been found to interact with various cellular components and potentially alter their activity. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FOPT has several advantages when used in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide variety of organic synthesis methods. Additionally, FOPT has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases and disorders. However, FOPT also has several limitations when used in lab experiments. For example, the exact mechanism of action of FOPT is not yet fully understood, and its effects on biochemical and physiological processes are still being studied. Additionally, FOPT can be toxic if not handled properly, and it can be difficult to purify in large quantities.
Direcciones Futuras
There are many potential future directions for the research and application of FOPT. These include further research into the exact mechanism of action of FOPT, as well as its effects on biochemical and physiological processes. Additionally, further research into the potential applications of FOPT in organic synthesis methods, as well as its potential therapeutic applications, could be beneficial. Additionally, research into new methods of synthesizing and purifying FOPT in large quantities could be beneficial. Finally, research into the potential toxic effects of FOPT, as well as methods of mitigating these effects, could be beneficial.
Métodos De Síntesis
FOPT can be synthesized through a multi-step process involving the reaction of 3-fluorophenylacetic acid, thiophene-2-carboxaldehyde, and 1-methyl-2-oxoimidazolidine. This process involves the formation of a Schiff base intermediate, followed by an oxidation reaction and an acid-catalyzed condensation reaction, resulting in the formation of FOPT.
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZZWMHSBRXISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502248.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6502258.png)
![3-(furan-2-yl)-5-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502265.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6502306.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B6502310.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)
